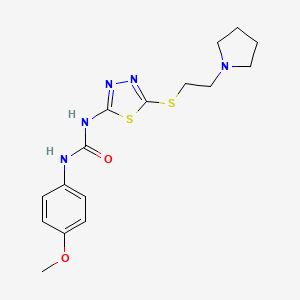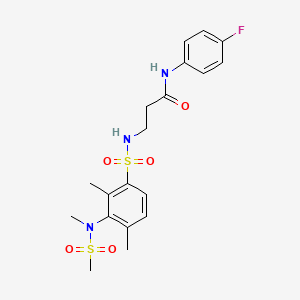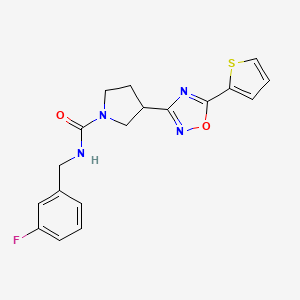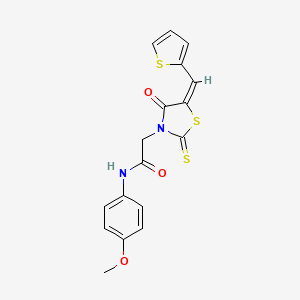![molecular formula C15H17NO4 B2418168 9,10-dimethoxy-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione CAS No. 5911-65-9](/img/structure/B2418168.png)
9,10-dimethoxy-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9,10-dimethoxy-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione” is a chemical compound with the CAS Number 5911-65-9 . It has a molecular weight of 275.3 and a molecular formula of C15H17NO4 .
Molecular Structure Analysis
The molecular structure of “9,10-dimethoxy-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione” consists of a pyrido[2,1-a]isoquinoline core, which is a bicyclic system containing a pyridine and an isoquinoline ring. The molecule also contains two methoxy groups at the 9 and 10 positions, and a dione group at the 2,4 positions .
Physical And Chemical Properties Analysis
The predicted density of “9,10-dimethoxy-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione” is 1.29±0.1 g/cm3. The predicted boiling point is 449.4±45.0 °C .
Applications De Recherche Scientifique
Blood Pressure Lowering Properties
Compounds in the series of 9,10-dimethoxy-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4-dione have been tested for their antihypertensive properties. Notably, several compounds within this series display significant activity in lowering blood pressure in normotensive cats and spontaneously hypertensive rats. The 2-(mesitylimino)-3-methyl analogue, trequinsin, is a particularly potent antihypertensive agent, also exhibiting properties of an arteriolar dilator and inhibiting both cAMP phosphodiesterase and platelet aggregation (Lal et al., 1984).
Photolysis Studies
Research has also explored the photolysis of compounds like 1-(chloroacetyl)-8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline, leading to the formation of complex structures. The studies include crystallographic analyses to confirm the structures of resultant products, which contributes to a deeper understanding of the chemical behavior of these compounds under specific conditions (Bremner et al., 1994).
Synthesis of Novel Derivatives
Further studies focus on synthesizing new derivatives of 9,10-dimethoxy-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4-dione. These derivatives include various heterocyclic compounds, which are synthesized through reactions with different agents and under specific conditions. The research contributes to expanding the range of chemicals derived from this compound, with potential applications in various fields, including medicinal chemistry (Hassaneen et al., 2012).
Cytotoxicity and Structural Studies
Some studies have been conducted to examine the cytotoxicity of derivatives of this compound against various cancer cell lines, such as breast, colon, and liver cancer cells. Additionally, structural studies using spectral methods and X-ray crystallography have been carried out to understand the molecular configuration of these compounds, which is crucial for their potential application in cancer therapy (Mansour et al., 2013).
Stereochemical and Conformational Analysis
Research into the stereochemistry and conformational aspects of 9,10-dimethoxy-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4-dione derivatives has provided insights into their molecular structures. These studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their potential applications in various scientific and industrial fields (Heydenreich et al., 2003).
Propriétés
IUPAC Name |
9,10-dimethoxy-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-13-5-9-3-4-16-12(6-10(17)7-15(16)18)11(9)8-14(13)20-2/h5,8,12H,3-4,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQOUAQRCFBYQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC(=O)CC(=O)N3CCC2=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(2-ethoxyethyl)-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2418089.png)
![Tert-butyl 3-oxo-2-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2418093.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2418095.png)



![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2418103.png)

![5,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2418106.png)

